Dechloro Anagrelide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZAPDLTCFPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Search for Anagrelide S Primary Metabolites
The process by which Anagrelide (B1667380) is metabolized has been a subject of significant scientific inquiry, leading to the identification of its principal breakdown products.
Contrary to the notion that Dechloro Anagrelide is a primary metabolite, extensive research has identified two major, structurally distinct metabolites of Anagrelide in humans. These are 6,7-dichloro-3-hydroxy-1,5-dihydro-imidazo[2,1-b]quinazolin-2-one (also known as BCH24426 or 3-hydroxyanagrelide) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline (B129193) (also known as RL603). nih.govscialert.net Both of these key compounds retain the dichlorinated structure of the parent drug.
The term "this compound" suggests a version of the molecule lacking one or both of its chlorine atoms. Such a compound is not described in the scientific literature as a primary product of Anagrelide metabolism in the body. Instead, it is typically classified as a structural analog or a potential impurity that may arise during the chemical synthesis of Anagrelide. veeprho.com
Historically, the investigation into Anagrelide's effects was not limited to the parent drug alone. Early studies focused on the potential biological activity of its metabolites. One of the first metabolites to be studied in detail was RL603. Some initial research suggested that this compound might possess platelet-lowering activity by inhibiting the maturation and migration of megakaryocytes, the cells responsible for producing platelets. scialert.net
However, this proposition was not universally accepted and was later contested by other studies. The focus of the research community subsequently expanded to include the other major metabolite, BCH24426 (3-hydroxyanagrelide), as scientists worked to determine which compound was primarily responsible for the therapeutic action of the drug.
The scientific debate regarding Anagrelide's mechanism does not involve this compound but is centered on the relative activities of Anagrelide and its two main chlorinated metabolites, and the specific cellular processes they affect.
A significant point of contention has been the role of the metabolite RL603. While some early work pointed to its potential for reducing platelet counts, subsequent in-vitro studies found it had no significant effect on the development of megakaryocytes. nih.govscialert.net
The current understanding, therefore, is that both Anagrelide and its active metabolite, BCH24426, contribute to the drug's therapeutic effect by specifically targeting a cellular process involved in the megakaryocyte differentiation program. nih.govnih.gov The debate continues as researchers work to precisely identify this target and the full extent of each compound's contribution.
Research Data on Anagrelide and Its Major Metabolites
The following table summarizes key research findings on the biological activity of Anagrelide and its primary metabolites from in-vitro studies.
| Compound | IC₅₀ for Megakaryocyte Development Inhibition (nM) | IC₅₀ for PDE-III Inhibition (nM) |
| Anagrelide | 26 ± 4 | 36 |
| BCH24426 (3-hydroxyanagrelide) | 44 ± 6 | 0.9 |
| RL603 | No significant effect | Not reported |
| Data sourced from comparative studies on hematopoietic cell cultures. nih.govnih.gov |
Metabolic Pathways and Biotransformation of Anagrelide to Dechloro Anagrelide
Enzymatic Systems Governing Dechloro Anagrelide (B1667380) Formation
The biotransformation of Anagrelide to Dechloro Anagrelide is governed by specific enzymatic systems, with Cytochrome P450 isoforms playing a pivotal role in the initial stage of metabolism.
The primary enzyme responsible for the initial metabolism of Anagrelide is Cytochrome P450 1A2 (CYP1A2). hres.cadrugbank.comeuropa.euchemicalbook.in This enzyme catalyzes the hydroxylation of Anagrelide to form its active metabolite, 3-hydroxy anagrelide. europa.euacs.org This intermediate is a crucial precursor in the metabolic cascade that ultimately yields this compound. While CYP1A2 is central to the formation of 3-hydroxy anagrelide, the subsequent conversion to this compound occurs through hydrolysis. researchgate.netresearchgate.net The specific hydrolase enzymes involved in this latter step are not as extensively detailed in current literature as the initial CYP1A2-mediated step.
Quantitative and Qualitative Characterization of this compound Production Across Species
Significant variations in the quantitative production of this compound have been observed across different species, a factor with considerable implications for preclinical research and the translation of animal model data to human clinical outcomes.
Research has consistently demonstrated that the metabolic profile of Anagrelide, particularly the formation of this compound, differs substantially between humans and various animal models. In humans, this compound is a major metabolite, with urinary excretion accounting for a significant portion of the administered dose. tga.gov.auczemp.org Conversely, in rodent and non-rodent animal models such as rats, dogs, and monkeys, this compound is produced in much smaller quantities. tga.gov.au
For instance, studies have shown that in humans, the mean recovery of this compound in urine is approximately 18-35% of the administered dose. europa.euchemicalbook.com In stark contrast, the urinary excretion of this metabolite in animal species is considerably lower, typically ranging from 1-3% of the dose. tga.gov.au Furthermore, in some animal models like rats, plasma levels of this compound have been reported as barely detectable. tga.gov.au
Below is an interactive data table summarizing the comparative urinary excretion of this compound.
| Species | Percentage of Administered Dose Recovered as this compound in Urine |
| Human | 18-35% europa.euchemicalbook.com |
| Rat | 1-3% tga.gov.au |
| Dog | 1-3% tga.gov.au |
| Monkey | 1-3% tga.gov.au |
This table illustrates the significant quantitative differences in the production of this compound between humans and common preclinical animal models.
The pronounced species-specific differences in the metabolism of Anagrelide to this compound have critical implications for the use of animal models in preclinical research. The fact that this compound is a major metabolite in humans but a minor one in animals suggests that the pharmacological effects observed in these models may not fully recapitulate the clinical scenario in humans. tga.gov.au
Molecular and Cellular Investigations into Dechloro Anagrelide S Biological Activities
Analysis of Effects on Megakaryocytopoiesis and Platelet Biogenesis
The hallmark of anagrelide's therapeutic action is its interference with the development of megakaryocytes, the bone marrow cells responsible for producing platelets. It is hypothesized that Dechloro Anagrelide (B1667380) may share some of these properties.
Impact on Megakaryocyte Differentiation Markers and Ploidy Levels
Anagrelide has been observed to affect the differentiation of megakaryocytes, leading to changes in the expression of surface markers and a decrease in cellular ploidy—the number of sets of chromosomes in a cell. nih.gov Research is required to determine if Dechloro Anagrelide influences the expression of key megakaryocytic markers, such as CD41 and CD61, and whether it alters the normal process of endoreduplication that leads to high ploidy levels in mature megakaryocytes.
Evaluation of Proplatelet Formation and Release from Megakaryocytes
The final stage of platelet production involves the formation of long, branching extensions from mature megakaryocytes called proplatelets, which then fragment into individual platelets. Anagrelide has been shown to modulate this process. tribioscience.comacs.orgscbt.com To understand the full biological profile of this compound, it would be crucial to evaluate its effects on the intricate cytoskeletal rearrangements and membrane dynamics involved in proplatelet formation and the subsequent release of platelets.
Phosphodiesterase Enzyme Inhibition Profiling
Anagrelide and its primary active metabolite, 3-Hydroxy Anagrelide, are known inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3. nih.govnih.gov This inhibition is thought to contribute to some of the drug's cardiovascular effects.
Assessment of PDE3 Inhibition Potency and Selectivity
A critical area of investigation for this compound would be to determine its inhibitory activity against PDE3A, the isoform of PDE3 found in platelets and cardiovascular tissue. nih.gov Establishing the half-maximal inhibitory concentration (IC50) would quantify its potency. Furthermore, assessing its selectivity for PDE3 compared to other PDE families would be essential to predict its potential pharmacological profile.
Comparative Inhibitory Activities with Anagrelide and 3-Hydroxy Anagrelide
Without dedicated scientific studies, a data table comparing the biological activities of these compounds remains speculative.
Exploration of Specific Molecular Targets and Protein Interactions
This compound is a structural analog of Anagrelide, a compound known to primarily target phosphodiesterase 3A (PDE3A). nih.govdrugbank.com Anagrelide and its derivatives are competitive inhibitors of the cGMP-inhibited cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, with reported IC50 values for Anagrelide in the range of 30 to 80 nM. nih.govacs.org Given the structural similarity, this compound's interaction with PDE3A is a central focus of investigation. The removal of a chlorine atom from the dichlorinated benzyl (B1604629) group of Anagrelide is expected to alter its electronic and steric properties, which can influence its binding affinity and selectivity for its molecular targets.
Recent research has revealed a more complex mechanism than simple enzyme inhibition. Anagrelide has been identified as a "molecular glue," a small molecule that induces and stabilizes interactions between proteins that would not normally associate. nih.govresearchgate.net This action is central to its effects in certain cellular contexts, particularly its anti-cancer properties. The primary proteins involved in this interaction are PDE3A and Schlafen family member 12 (SLFN12). nih.govresearchgate.net
A significant breakthrough in understanding the mechanism of Anagrelide-related compounds is the discovery of their role in promoting the formation of a cytotoxic complex between PDE3A and SLFN12. researchgate.netnih.gov This function is considered a neomorphic activity, where the drug induces a novel function in its target protein. Anagrelide and its active metabolite, 3-hydroxy anagrelide, facilitate the binding of SLFN12 to PDE3A. nih.govnih.gov This interaction is not dependent on the enzymatic inhibition of PDE3A but rather on the drug's ability to modify the surface of the PDE3A catalytic domain, creating a new binding interface for SLFN12. researchgate.netexlibrisgroup.com
Once the PDE3A-SLFN12 complex is formed and stabilized by the molecular glue, the latent RNase activity of SLFN12 is stimulated. nih.govnih.gov This activated RNase specifically targets and cleaves tRNA-Leu-TAA, a transfer RNA for the amino acid leucine (B10760876). acs.orgnih.gov The degradation of this specific tRNA leads to the stalling of ribosomes at leucine TTA codons, which in turn causes an inhibition of global protein synthesis and ultimately triggers apoptosis, or programmed cell death, in cancer cells that co-express both PDE3A and SLFN12. acs.orgresearchgate.netnih.gov
While this mechanism has been detailed for Anagrelide and its hydroxylated metabolite, the influence of this compound on this complex is a subject of ongoing research. Its structural similarity suggests it may possess similar molecular glue properties. Cryo-electron microscopy studies of the Anagrelide-bound complex have provided a structural basis for this interaction, showing the compound nestled in a shallow pocket of PDE3A, facilitating the protein-protein interaction. researchgate.netexlibrisgroup.com The specific interactions and efficacy of this compound in forming this ternary complex remain to be fully elucidated.
Table 1: Comparative Biological Activities of Anagrelide and its Metabolite
| Compound | PDEIII Inhibition (IC50) | Inhibition of Megakaryocyte Development (IC50) | Reference |
| Anagrelide | 36 nM | 26 ± 4 nM | nih.govnih.gov |
| BCH24426 (3-hydroxy anagrelide) | 0.9 nM | 44 ± 6 nM | nih.govnih.gov |
Examination of Other Proposed Cellular Signaling Pathways
Beyond the PDE3A-SLFN12 interaction, which primarily explains cytotoxic effects in specific cancer cells, other signaling pathways have been proposed to explain the primary therapeutic effect of Anagrelide: the reduction of platelet counts (thrombocytopenia). The hallmark of Anagrelide's action in this regard is the inhibition of megakaryocytopoiesis, specifically by disrupting the post-mitotic maturation of megakaryocytes, the precursor cells to platelets. drugbank.comnih.govresearchgate.net
Research indicates that this anti-megakaryocytic effect is likely independent of PDE3A inhibition. nih.govnih.gov As shown in Table 1, the potent PDE3A inhibitory activity of the metabolite BCH24426 does not correlate with a greater potency in inhibiting megakaryocyte development. nih.govnih.gov Furthermore, other potent PDE3A inhibitors have been shown to have negligible effects on megakaryocytopoiesis. nih.gov
This has led researchers to investigate alternative mechanisms. Gene expression studies suggest that Anagrelide may trigger a cellular stress response, activating the eIF2α/ATF4 signaling pathway. researchgate.net This pathway is a component of the integrated stress response. Activation of this pathway by Anagrelide leads to changes in the expression of crucial transcription factors involved in megakaryocyte development, including GATA-1 and FOG-1, thereby suppressing their maturation. researchgate.net The potential modulation of this and other hematopoiesis-related signaling pathways by this compound is a key area of investigation to understand its full biological activity profile.
Table 2: Summary of Proposed Molecular Mechanisms for Anagrelide and its Analogs
| Mechanism | Key Proteins/Factors | Cellular Outcome | Associated Effect |
| Molecular Glue | PDE3A, SLFN12 | Activation of SLFN12 RNase, cleavage of tRNA-Leu-TAA, apoptosis | Anti-cancer activity researchgate.netnih.gov |
| Inhibition of Megakaryocyte Maturation | eIF2α, ATF4, GATA-1, FOG-1 | Disruption of post-mitotic megakaryocyte development | Platelet count reduction drugbank.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound Analogues (if applicable)
While specific structure-activity relationship (SAR) studies focusing on a wide range of this compound analogues are not extensively documented in the available literature, significant insights can be drawn from studies of Anagrelide and its known metabolites. The structural differences between Anagrelide, this compound, and the active metabolite 3-hydroxy anagrelide (BCH24426) provide a foundational SAR understanding.
The comparison between Anagrelide and its 3-hydroxy metabolite (BCH24426) is particularly instructive. The introduction of a hydroxyl group at the 3-position dramatically increases the compound's potency as a PDE3A inhibitor by approximately 40-fold (IC50 of 0.9 nM for BCH24426 vs. 36 nM for Anagrelide). nih.govnih.govinvivochem.com This highlights the sensitivity of the PDE3A binding pocket to substitutions at this position.
Conversely, this enhanced PDE3A inhibition does not translate to a more potent anti-megakaryocytic effect, suggesting that the structural features required for each activity are distinct. nih.gov Based on the high-resolution structural data of the PDE3A-SLFN12 complex, researchers have begun to design and synthesize novel Anagrelide analogs with modified functional groups to enhance the molecular glue properties, aiming for improved potency in inducing apoptosis in cancer cells. researchgate.netexlibrisgroup.com These studies underscore the importance of specific functional groups and their placement in dictating the compound's ability to mediate protein-protein interactions. nih.govnih.gov Future SAR studies on this compound and its derivatives will be crucial to optimize its potential as a selective therapeutic agent, whether by enhancing its molecular glue function or its anti-megakaryopoietic activity.
Preclinical Research Methodologies and in Vitro Model Systems for Dechloro Anagrelide Studies
Application of Human and Animal Hematopoietic Stem/Progenitor Cell Culture Models
The primary in vitro model for assessing the impact of Dechloro Anagrelide (B1667380) on platelet formation involves the use of human hematopoietic stem/progenitor cells, specifically CD34+ cells. nih.govnih.gov These cells, isolated from sources like umbilical cord blood, are cultured in specialized media supplemented with cytokines such as thrombopoietin (TPO) to induce differentiation towards the megakaryocytic lineage. nih.govnih.govresearchgate.net
In these culture systems, the effects of Dechloro Anagrelide, also known as RL603, on megakaryocyte development have been compared to its parent compound, Anagrelide, and another major metabolite, BCH24426. nih.govnih.gov Studies have shown that while Anagrelide and BCH24426 potently inhibit the development of megakaryocytes from CD34+ cells, this compound (RL603) demonstrates no significant inhibitory effect. nih.govnih.gov This indicates a selectivity of action among the different metabolites.
The differentiation process in these models is monitored through flow cytometry, analyzing the expression of specific cell surface markers. For instance, the expression of CD61 is a key indicator of megakaryocytic differentiation. nih.gov Research has demonstrated that Anagrelide and BCH24426 reduce the fraction of CD61bright cells in a dose-dependent manner, while this compound does not exhibit this effect. nih.gov
Furthermore, to confirm the selectivity of these compounds, their effects on other hematopoietic lineages are also examined. The differentiation of CD34+ cells into erythroid and myelomonocytic lineages, stimulated by erythropoietin (EPO) or granulocyte-macrophage colony-stimulating factor (GM-CSF) respectively, is assessed. nih.govnih.gov In these experiments, neither Anagrelide, BCH24426, nor this compound showed a significant impact on erythroid or myelomonocytic differentiation, highlighting their specific action on the megakaryocytic lineage. nih.govnih.gov
While human cell models are preferred due to the species-specific effects of Anagrelide, some studies have utilized murine models. czemp.orgherts.ac.uk However, significant differences in sensitivity between human and murine cells have been observed, suggesting that the human c-mpl thrombopoietin receptor may have a greater affinity for these compounds. herts.ac.uk
Table 1: Effect of Anagrelide and its Metabolites on Hematopoietic Lineage Differentiation nih.gov
| Compound (1.0 μM) | Megakaryocytic (CD61+) % of Control | Erythroid (GpA+) % of Control | Myelomonocytic (CD14+) % of Control |
| Anagrelide | ~30% | ~100% | ~100% |
| BCH24426 | ~35% | ~100% | ~100% |
| This compound (RL603) | ~95% | ~100% | ~100% |
| *P<0.01 vs vehicle. Data derived from experiments using CD34+ cells cultured for 12 days. |
Ex Vivo Assays for Assessing this compound's Impact on Cellular Function
Ex vivo assays are instrumental in evaluating the direct effects of this compound on the functionality of mature blood cells and their precursors. These assays typically involve isolating specific cell populations from blood or bone marrow and treating them with the compound in a controlled laboratory environment.
A key ex vivo assay in the study of this compound is the assessment of megakaryocyte migration. nih.govnih.gov Differentiated megakaryocytes are tested for their migratory response towards stromal cell-derived factor-1α (SDF-1α), a crucial chemokine involved in cell trafficking. nih.govnih.gov Studies have consistently shown that neither Anagrelide, its active metabolite BCH24426, nor this compound (RL603) significantly affect this migratory response. nih.govnih.gov
Another important set of ex vivo assays focuses on platelet aggregation. acs.org While Anagrelide was initially investigated for its anti-aggregating properties, its primary clinical effect is the reduction of platelet counts. czemp.org this compound (RL603) has been found to be a poor inhibitor of in vitro megakaryopoiesis. czemp.org
Utilization of Animal Models for Investigating Metabolite Activity and Disposition
Animal models, primarily rodents (rats and mice) and non-human primates (monkeys), are employed to study the pharmacokinetics and disposition of this compound. czemp.orghres.catga.gov.au These studies involve administering the parent compound, Anagrelide, and then measuring the levels of its metabolites, including this compound, in plasma and urine over time. hres.catga.gov.au
Pharmacokinetic studies have revealed that the metabolic pathways of Anagrelide are qualitatively similar between animals and humans. tga.gov.au However, quantitative differences exist. For instance, this compound (RL603) has been detected at much higher levels in human urine (around 24% of the dose) compared to animal species (1-3% of the dose). tga.gov.au This species-specific difference in metabolism is a critical consideration when extrapolating findings from animal models to humans. czemp.org
Recent research has explored alternative administration routes to modulate the pharmacokinetic profile of Anagrelide and its metabolites. A study in Sprague-Dawley rats investigated a subcutaneous (SC) formulation of Anagrelide, which resulted in extended-release plasma concentrations of the parent drug and its metabolites compared to oral or intravenous administration. nih.govresearchgate.net Interestingly, in this SC study, this compound (RL603) was not detected above the quantifiable limit after administration, suggesting the route of administration can significantly alter the metabolic profile. researchgate.net
Table 2: Comparative Pharmacokinetics of Anagrelide Metabolites in Rats (Single Administration) researchgate.net
| Administration Route | Compound | Time to Peak Concentration (Tmax) | Detectable Plasma Duration |
| Oral (PO) | Anagrelide | ~1 hour | < 24 hours |
| 3-OH-ANA | ~1 hour | < 24 hours | |
| RL603 | ~1 hour | < 24 hours | |
| Subcutaneous (SC) | Anagrelide | Stable | Up to 56 days |
| 3-OH-ANA | Stable | Up to 30 days | |
| RL603 | Not Detected | Not Applicable |
Development and Validation of In Vitro Systems for Characterizing this compound's Mechanism of Action
The precise mechanism by which Anagrelide and its metabolites, including this compound, exert their effects on megakaryocytopoiesis remains an area of active investigation. europa.euhpra.ie In vitro systems are continuously being developed and refined to probe these molecular pathways.
Early studies focused on the role of phosphodiesterase III (PDEIII) inhibition. nih.govczemp.org Anagrelide is a known inhibitor of PDEIII, and its active metabolite, BCH24426, is even more potent in this regard. nih.govnih.gov However, research using various PDEIII inhibitors with differing potencies has shown that this activity does not correlate with the inhibition of megakaryocyte development. nih.govnih.gov This suggests that the primary mechanism of action for platelet reduction is independent of PDEIII inhibition. This compound (RL603) is not a potent PDEIII inhibitor.
More recent research has uncovered a novel mechanism involving the protein Schlafen 12 (SLFN12). Anagrelide has been shown to act as a "molecular glue," inducing a complex between PDE3A and SLFN12. nih.govresearchgate.net This interaction is thought to trigger apoptosis or inhibit proliferation in certain cell types. nih.gov While this mechanism has been explored for Anagrelide, the potential role of this compound as a molecular glue remains to be fully investigated. nih.gov
In vitro studies using HeLa cells and megakaryocytic cells derived from CD34+ progenitors have been instrumental in this line of inquiry. acs.orgnih.gov These systems allow for the controlled expression of target proteins like PDE3A and SLFN12 to dissect their roles in the observed cellular effects. acs.org
Global gene expression profiling using high-density oligonucleotide microarrays is another powerful in vitro tool. researchgate.net By comparing the gene expression profiles of hematopoietic cells treated with and without these compounds during megakaryocyte differentiation, researchers can identify the specific cellular pathways that are modulated. researchgate.net This approach has been used to analyze the effects of Anagrelide and could be applied to further characterize the distinct actions, or lack thereof, of this compound.
Analytical Chemistry Techniques for the Detection and Quantification of Dechloro Anagrelide
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography) for Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating dechloro anagrelide (B1667380) and its metabolites from complex biological matrices like plasma and urine. tga.gov.au Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. itmedicalteam.pl
In a typical RP-HPLC setup, a C18 column serves as the stationary phase, providing a nonpolar environment for the separation of compounds based on their hydrophobicity. itmedicalteam.plderpharmachemica.comijpsr.com The mobile phase, a mixture of an aqueous buffer (such as phosphate (B84403) buffer or triethylamine (B128534) in water) and an organic solvent like acetonitrile (B52724) or methanol, is passed through the column. itmedicalteam.plderpharmachemica.com By adjusting the pH of the buffer and the ratio of the organic solvent, the retention times of the compounds can be optimized for effective separation. itmedicalteam.plijpsr.com
For instance, one method utilized a mobile phase consisting of 0.1% triethylamine in water (pH 3.0) and acetonitrile in a 70:30 v/v ratio, achieving a retention time of 6.985 minutes for anagrelide hydrochloride. itmedicalteam.pl Another developed method employed a mobile phase of methanol, acetonitrile, and water in an 80:15:05 (v/v/v) ratio, resulting in a retention time of 4.46 minutes for anagrelide. derpharmachemica.com Detection is commonly performed using a UV detector at a specific wavelength, such as 250 nm or 260 nm, where the compound exhibits significant absorbance. derpharmachemica.comijpsr.com
The sample preparation for HPLC analysis of biological samples often involves a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analytes of interest. researchgate.net For example, plasma samples can be subjected to SPE to isolate anagrelide and its metabolites before injection into the HPLC system. researchgate.net
Table 1: Example HPLC Methods for Anagrelide Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) | 0.1% triethylamine in water (pH 3.0) : Acetonitrile (70:30 v/v) | 1.0 | 254 | 6.985 | itmedicalteam.pl |
| Kromosil C18 (150 x 4.6 mm; 5µ) | Phosphate buffer (pH 2.5) : Acetonitrile (75:25 v/v) | 1.2 | 250 | 4.818 | ijpsr.com |
| Chromosil C18 (250 mm x 4.6 mm, 5µ) | Methanol : Acetonitrile : Water (80:15:05 v/v/v) | 1.0 | 260 | 4.46 | derpharmachemica.com |
Mass Spectrometry Applications for Metabolite Identification and Quantification (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of dechloro anagrelide and its metabolites in biological fluids. researchgate.netnih.govnih.gov This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the molecules are ionized, typically using electrospray ionization (ESI). researchgate.net The precursor ions corresponding to the mass-to-charge ratio (m/z) of the target analytes are then selected and fragmented. The resulting product ions are detected, providing a unique fragmentation pattern that serves as a highly specific fingerprint for each compound.
For instance, in the analysis of anagrelide and its metabolites, specific precursor-to-product ion transitions are monitored. A study reported the following transitions: 256.00–198.90 m/z for anagrelide hydrochloride, 272.00–198.95 m/z for 3-hydroxy anagrelide, and 216.00–198.95 m/z for RL603. nih.govtandfonline.com The use of an internal standard, such as carbamazepine, with a distinct transition (e.g., 237.20–194.10 m/z), is essential for accurate quantification. nih.govtandfonline.com
LC-MS/MS methods have been developed and validated for the determination of anagrelide in human plasma with high sensitivity, allowing for quantification in the picogram per milliliter range. researchgate.netnih.gov These methods are crucial for pharmacokinetic studies, where plasma concentrations can be very low.
Table 2: LC-MS/MS Transitions for Anagrelide and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Anagrelide hydrochloride | 256.00 | 198.90 | nih.govtandfonline.com |
| 3-hydroxy anagrelide | 272.00 | 198.95 | nih.govtandfonline.com |
| RL603 | 216.00 | 198.95 | nih.govtandfonline.com |
Radiochemical Tracing Techniques for Metabolic Fate and Excretion Pathway Elucidation
Radiochemical tracing studies are instrumental in elucidating the metabolic fate and excretion pathways of a drug. These studies involve administering a radiolabeled version of the compound, typically with carbon-14 (B1195169) (¹⁴C), to human volunteers or animal models. nih.gov
Following the administration of ¹⁴C-anagrelide, the distribution and elimination of radioactivity are monitored in various biological samples, including blood, urine, and feces. nih.gov This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
A study in healthy male volunteers who received a single oral dose of ¹⁴C-anagrelide demonstrated that the drug was extensively metabolized. nih.gov Over 70% of the administered radioactivity was recovered in the urine, indicating that renal excretion is the primary route of elimination for the metabolites. fda.govhres.canih.govnih.gov Conversely, less than 1% of the unchanged parent drug was found in the urine. hres.canih.govnih.govdrugbank.com Fecal excretion accounted for approximately 10% of the dose. nih.gov
Analysis of the urine by HPLC revealed the presence of several metabolites. nih.gov The major human metabolite, RL603, accounted for a significant portion of the excreted radioactivity. tga.gov.au Radiochemical tracing studies have been pivotal in identifying the primary metabolites of anagrelide, including 3-hydroxy anagrelide and RL603, and confirming the extensive nature of its metabolism. tga.gov.audrugbank.com
Synthetic Methodologies for Research Grade Dechloro Anagrelide
Established Chemical Synthesis Routes for Dechloro Anagrelide (B1667380)
The synthesis of dechlorinated Anagrelide analogues logically follows the well-established pathways for Anagrelide, with the crucial modification of using starting materials that lack the corresponding chlorine substituents. Anagrelide is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. nih.gov Therefore, a "Dechloro Anagrelide" could be a monochloro- or a non-chloro-substituted version. One such known impurity is "Anagrelide 7-Dechloro Impurity," which is 6-chloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. hemarsh.com
A common synthetic approach to the imidazo[2,1-b]quinazolin-2(3H)-one core involves the condensation of a substituted 2-aminobenzylamine derivative with a glycine (B1666218) ester, followed by cyclization reactions.
Proposed Synthesis for 6-chloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (Anagrelide 7-Dechloro Impurity):
This synthesis would parallel the known routes for Anagrelide, starting with a monochlorinated precursor instead of a dichlorinated one. google.comthieme-connect.com
Nitration: The synthesis would likely begin with the nitration of a suitable monochlorinated starting material, such as 3-chlorotoluene, to introduce a nitro group at the correct position for subsequent transformations.
Halogenation: The methyl group of the nitrated chlorotoluene would then be halogenated, typically using a radical halogenation method, to form a benzyl (B1604629) halide.
Condensation with Glycine Ester: The resulting nitro-chlorobenzyl halide is condensed with a glycine ester (e.g., glycine ethyl ester) in the presence of a base to form the corresponding N-benzylglycine ester derivative.
Reduction of Nitro Group: The nitro group is then reduced to an amine. This reduction is commonly achieved using reagents like stannous chloride in hydrochloric acid or through catalytic hydrogenation. chemicalbook.com This step yields a key intermediate, the ethyl N-(6-amino-2-chlorobenzyl)glycine.
Double Cyclization: The final steps involve a two-fold cyclization. The amino-benzylglycine ester intermediate is first treated with cyanogen (B1215507) bromide to form an iminoquinazoline intermediate. google.comthieme-connect.com Subsequent treatment with a base induces the second cyclization, forming the fused imidazole (B134444) ring and yielding the final product, 6-chloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one.
A similar strategy could be employed to synthesize the fully dechlorinated analogue, 1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, by starting with a non-chlorinated precursor like 2-nitrotoluene. The synthesis of various substituted 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines has been reported, demonstrating the feasibility of this general scaffold construction. nih.gov
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Nitration of 3-Chlorobenzaldehyde | HNO₃/H₂SO₄ | 2-Chloro-6-nitrobenzaldehyde |
| 2 | Reduction to Alcohol | NaBH₄ | (2-Chloro-6-nitrophenyl)methanol |
| 3 | Chlorination of Alcohol | SOCl₂ | 1-(Chloromethyl)-2-chloro-6-nitrobenzene |
| 4 | Condensation | Glycine ethyl ester, Et₃N | Ethyl N-(2-chloro-6-nitrobenzyl)glycinate |
| 5 | Reduction of Nitro Group | SnCl₂, HCl | Ethyl N-(6-amino-2-chlorobenzyl)glycinate |
| 6 | First Cyclization | CNBr | Ethyl 2-(6-chloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate |
| 7 | Second Cyclization | Base (e.g., Et₃N) | 6-chloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one |
Strategies for Purification and Characterization of Synthetic this compound for Research Applications
The purification and characterization of dechlorinated Anagrelide analogues are critical to ensure their suitability for use as research-grade reference materials. The methods employed are analogous to those used for Anagrelide and its other impurities. vulcanchem.com
Purification Strategies:
Recrystallization: Crude synthetic products can often be purified by recrystallization from suitable solvents. Due to the low solubility of the Anagrelide free base in many organic solvents, this can be a challenging but effective method for removing occluded solvents and impurities. chemicalbook.com
Salt Formation: A common purification technique involves the formation of a salt, such as a hydrochloride salt. The process of forming the salt and then recrystallizing it can have a powerful purifying effect, readily removing organic and solvent impurities. vulcanchem.comprepchem.com The free base can be regenerated by treatment with a suitable base.
Chromatography: For high-purity material required for research applications, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a powerful tool for isolating highly pure this compound. A typical system would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govchiralen.com
Column Chromatography: Flash column chromatography over silica (B1680970) gel can be used for initial purification of synthetic intermediates and, in some cases, the final product, depending on its polarity and stability on silica.
Characterization Methods:
The structural identity and purity of synthesized this compound must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would confirm the presence and connectivity of the aromatic and aliphatic protons, while the carbon spectrum would verify the carbon framework.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. MS is also crucial for identifying the compound in complex mixtures, such as during stability studies where it can detect dechlorinated byproducts. vulcanchem.com
Liquid Chromatography (LC): Analytical HPLC is the primary method for determining the purity of the final compound. A validated, stability-indicating HPLC method can resolve the target compound from starting materials, byproducts, and degradation products. nih.gov Purity is typically assessed by measuring the peak area percentage.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds within the heterocyclic structure.
| Technique | Purpose | Expected Observations for this compound |
| HPLC | Purity Assessment & Quantification | A single major peak with a specific retention time under defined conditions. Purity >99% for research grade. |
| ¹H NMR | Structural Elucidation | Characteristic signals for aromatic protons (number and splitting pattern will differ from Anagrelide), and protons of the imidazo-one ring system. |
| ¹³C NMR | Structural Confirmation | Resonances corresponding to each unique carbon atom in the molecule, confirming the core structure. |
| HRMS | Molecular Formula Confirmation | An exact mass measurement that corresponds to the calculated molecular formula of the specific dechlorinated analogue (e.g., C₁₀H₈ClN₃O for the monochloro version). |
| IR | Functional Group Identification | Characteristic absorption bands for N-H stretching and C=O (amide) stretching. |
Preparation of Labeled this compound for Mechanistic and Disposition Studies
Isotopically labeled compounds are invaluable tools for drug metabolism, pharmacokinetic (disposition), and mechanistic studies. The preparation of labeled this compound would follow the same principles used for synthesizing labeled Anagrelide. vulcanchem.com This involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹¹⁵N) into the molecular structure.
Strategies for Isotopic Labeling:
The key is to introduce the isotopic label via a readily available, labeled precursor at a suitable stage in the synthesis.
Using Labeled Glycine: One of the most straightforward approaches is to use an isotopically labeled glycine derivative in the condensation step. For example, using glycine-1-¹³C, glycine-2-¹³C, or glycine-¹⁵N ethyl ester would introduce the label into the imidazolidinone ring of the final product. The synthesis of Anagrelide Impurity A labeled with ¹³C has been described using this principle. vulcanchem.com
Using Labeled Benzyl Precursors: Alternatively, the label can be incorporated into the quinazoline (B50416) portion of the molecule. This would require the synthesis of a labeled monochloro- or non-chlorobenzaldehyde or benzylamine (B48309) precursor. This is a more complex undertaking but may be necessary if the metabolic fate of this part of the molecule is of interest.
Deuterium Labeling: Deuterium labels (²H) can be introduced at positions not prone to metabolic oxidation or acidic exchange. This can be achieved by using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or by carrying out reactions in deuterated solvents. Substitution with heavier isotopes like deuterium can sometimes lead to greater metabolic stability, a phenomenon known as the kinetic isotope effect. google.com
The purification and characterization of the resulting labeled compound would proceed using the methods described in section 6.2, with mass spectrometry being particularly crucial for confirming the presence and location of the isotopic label(s). vulcanchem.com
Comparative Pharmacology of Dechloro Anagrelide Relative to Anagrelide and Other Agents
Direct Comparison of Biological Potency and Efficacy in Megakaryocyte Inhibition Models
The primary therapeutic effect of Anagrelide (B1667380) is the reduction of platelet counts, which is achieved through the inhibition of megakaryocytopoiesis, the process of platelet production. Research has focused on elucidating the relative contributions of Anagrelide and its metabolites to this effect.
Studies utilizing in vitro models of human megakaryocytopoiesis have been instrumental in comparing the potency and efficacy of these compounds. In these models, hematopoietic progenitor cells (CD34+ cells) are cultured under conditions that promote their differentiation into mature megakaryocytes. The inhibitory effects of the compounds are then quantified.
Both Anagrelide and its active metabolite, 3-Hydroxy Anagrelide (also known as BCH24426), have been shown to be potent inhibitors of megakaryocyte development. nih.govnih.gov In contrast, another major metabolite, 2-amino-5,6-dichloro-3,4-dihydroquinazoline (B129193) (RL603), which is structurally synonymous with Dechloro Anagrelide, has demonstrated significantly less or no inhibitory effect on megakaryocyte development in some key studies. nih.govnih.gov
One study reported that Anagrelide and 3-Hydroxy Anagrelide inhibited the development of megakaryocytes with high efficacy and similar potencies, with IC50 values of 26 ± 4 nM and 44 ± 6 nM, respectively. nih.govnih.govtga.gov.au In the same study, RL603 (this compound) showed only weak activity, and a significant dose-dependent effect could not be established. nih.gov These findings suggest that the primary platelet-lowering effect of Anagrelide is mediated by the parent drug and its 3-hydroxy metabolite, not this compound.
The mechanism of action for the inhibition of megakaryocytopoiesis by Anagrelide and its active metabolites appears to be specific to the megakaryocytic lineage. Studies have shown that at concentrations effective for inhibiting megakaryocyte development, neither Anagrelide nor its metabolites significantly affect erythroid or myelomonocytic differentiation. nih.govnih.gov This selectivity is a key characteristic of Anagrelide's therapeutic action. researchgate.net
Interactive Data Table: Comparative Potency in Megakaryocyte Inhibition
| Compound | IC50 (Megakaryocyte Inhibition) | Potency Relative to Anagrelide |
| Anagrelide | 26 ± 4 nM nih.govnih.gov | - |
| 3-Hydroxy Anagrelide | 44 ± 6 nM nih.govnih.gov | ~0.6x |
| This compound (RL603) | Not established (weak effect) nih.gov | Significantly lower |
Evaluation of Differential Effects from the Parent Compound (Anagrelide) and Other Active Metabolites (e.g., 3-Hydroxy Anagrelide)
While this compound (RL603) appears to have limited direct activity on megakaryocytopoiesis according to several key studies, the parent compound, Anagrelide, and its other major active metabolite, 3-Hydroxy Anagrelide, exhibit distinct pharmacological profiles beyond platelet reduction. A primary differentiator is their activity as inhibitors of phosphodiesterase III (PDEIII).
Both Anagrelide and 3-Hydroxy Anagrelide inhibit PDEIII, but 3-Hydroxy Anagrelide is significantly more potent in this regard. nih.govnih.govczemp.orgdrugbank.com Reports indicate that 3-Hydroxy Anagrelide is approximately 40 times more potent than Anagrelide as a PDEIII inhibitor, with IC50 values of 0.9 nM and 32-36 nM, respectively. nih.govnih.govacs.orgnih.gov This potent PDEIII inhibition by the 3-hydroxy metabolite is believed to be a major contributor to the cardiovascular side effects associated with Anagrelide therapy, such as vasodilation, increased heart rate, and palpitations. czemp.orgresearchoutreach.orgdovepress.com
Interestingly, the potent PDEIII inhibitory activity of 3-Hydroxy Anagrelide does not correlate with its potency in inhibiting megakaryocyte development. nih.govnih.gov This suggests that the mechanism responsible for platelet reduction is independent of PDEIII inhibition. nih.govnih.govconicet.gov.ar Further supporting this, other potent PDEIII inhibitors have been shown to have negligible effects on megakaryocytopoiesis. nih.govnih.gov
In contrast to Anagrelide and 3-Hydroxy Anagrelide, this compound (RL603) is considered an inactive metabolite in terms of PDEIII inhibition. czemp.org This distinction is crucial, as it implies that this compound does not contribute to the cardiovascular effects mediated by PDEIII inhibition.
The primary platelet-lowering mechanism of Anagrelide involves interference with the post-mitotic phase of megakaryocyte maturation, leading to a reduction in their size and ploidy. bccancer.bc.caeuropa.eueuropa.eupom.go.id This effect is thought to be mediated through the suppression of key transcription factors required for megakaryocytopoiesis, such as GATA-1 and FOG-1. drugbank.com While both Anagrelide and 3-Hydroxy Anagrelide contribute to this therapeutic effect, the significantly higher systemic exposure to 3-Hydroxy Anagrelide (approximately twice that of the parent compound) suggests it plays a substantial role in the clinical platelet-lowering effects. tga.gov.auacs.orgnih.gov
Interactive Data Table: Differential Pharmacological Effects
| Compound | Primary Effect on Megakaryocytopoiesis | PDEIII Inhibition (IC50) | Contribution to Cardiovascular Effects |
| Anagrelide | Inhibition of maturation bccancer.bc.caeuropa.eueuropa.eupom.go.id | 32-36 nM nih.govnih.govacs.orgnih.gov | Contributes |
| 3-Hydroxy Anagrelide | Inhibition of maturation tga.gov.au | 0.9 nM nih.govnih.govacs.orgnih.gov | Major contributor czemp.orgresearchoutreach.orgdovepress.com |
| This compound (RL603) | Weak to no effect in some studies nih.govnih.gov | Inactive czemp.org | Not a contributor |
Research on Potential Synergistic or Antagonistic Interactions with Other Investigational Compounds
Currently, publicly available research specifically investigating the synergistic or antagonistic interactions of isolated this compound with other investigational compounds is limited. The focus of interaction studies has primarily been on the parent drug, Anagrelide.
Pharmacodynamic interaction studies have been conducted with Anagrelide and other agents, notably aspirin (B1665792). Co-administration of Anagrelide and aspirin has been shown to result in greater ex vivo anti-platelet aggregation effects than aspirin alone. nih.govhres.carxlist.com This suggests a potential for synergistic effects on platelet function, which could increase the risk of bleeding. czemp.orgrxlist.com
Given that this compound (RL603) has been reported in some studies to have minimal to no effect on platelet aggregation, it is less likely to have significant synergistic or antagonistic interactions related to this specific mechanism. czemp.org However, without direct studies, this remains speculative.
The metabolism of Anagrelide occurs primarily via cytochrome P450 1A2 (CYP1A2). drugbank.comacs.org This creates the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of this enzyme. czemp.org Since this compound is a product of this metabolic pathway, its formation could be altered by such interactions. However, research into the direct interactions of this compound with other investigational compounds that modulate CYP1A2 is not extensively documented in the public domain.
Future research may explore whether this compound possesses any unique biological activities that could lead to synergistic or antagonistic effects when combined with other therapeutic agents, particularly in the context of hematological disorders or other conditions. However, based on the current understanding of its limited biological activity in key pathways, the potential for clinically significant interactions appears to be lower than that of the parent compound or the 3-hydroxy metabolite.
Future Research Directions and Unanswered Questions for Dechloro Anagrelide
Strategies for Resolving Contradictory Findings on Dechloro Anagrelide's Thromboreductive Activity
The primary function of Anagrelide (B1667380) is to lower elevated platelet counts. However, the extent to which its metabolite, this compound (also known as RL603), contributes to this effect is a point of contention. drugbank.comacs.org Initial studies in mice suggested that this compound could induce thrombocytopenia, but these findings were not consistently reproducible. acs.org This discrepancy highlights the species-specific nature of Anagrelide's effects, with its platelet-lowering action being particularly pronounced in humans. tga.gov.au
To resolve these conflicting findings, future research should employ a multi-pronged approach:
Advanced In Vitro Models: Utilizing human hematopoietic stem and progenitor cells to create more physiologically relevant models of megakaryopoiesis (platelet production) can provide clearer insights into the direct effects of this compound on human platelet formation. Comparing its activity directly with Anagrelide and its other major active metabolite, 3-hydroxy Anagrelide, in these systems is crucial. dovepress.comtandfonline.comresearchgate.net
Comparative Metabolite Studies: Systematically comparing the effects of Anagrelide and its primary metabolites, including this compound, on megakaryocyte development and maturation is essential. acs.org Research has shown that Anagrelide and 3-hydroxy Anagrelide have similar potency in inhibiting megakaryocyte growth. dovepress.com However, the specific role of this compound in this process needs to be definitively established or refuted.
Clarifying Mechanisms: Investigations into whether this compound influences the post-mitotic phase of megakaryocyte development, a known mechanism of Anagrelide, would be highly informative. bccancer.bc.ca
Identification of Novel or Undiscovered Molecular Targets and Cellular Pathways
The known mechanism of Anagrelide involves the inhibition of phosphodiesterase 3A (PDE3A), though its platelet-lowering effects are thought to be independent of this action. drugbank.comtandfonline.com Anagrelide also acts as a "molecular glue," inducing a complex between PDE3A and Schlafen 12 (SLFN12), which can trigger apoptosis in cells expressing both proteins. tandfonline.comnih.gov
Future research should focus on determining if this compound interacts with these or other molecular targets:
Target Binding Assays: Comprehensive screening of this compound against a panel of kinases, phosphodiesterases, and other relevant enzymes will help identify potential novel targets.
Pathway Analysis: Employing transcriptomics and proteomics on cells treated with this compound can unveil the cellular pathways it modulates. This could reveal whether it influences transcription factors like GATA-1 and FOG-1, which are implicated in Anagrelide's mechanism. drugbank.com
Structural Biology: Elucidating the crystal structure of this compound in complex with any identified targets would provide a detailed understanding of their interaction at a molecular level.
Exploration of Potential Biological Activities Beyond Hematopoiesis
Recent research has uncovered potential anticancer properties of Anagrelide, independent of its effect on platelets. tandfonline.comnih.govresearchoutreach.org This has opened up new avenues for exploring the therapeutic potential of its metabolites.
Key areas for future investigation include:
Anticancer Screening: Testing this compound across a diverse range of cancer cell lines, including those from gastrointestinal stromal tumors, liposarcoma, and melanoma, where Anagrelide has shown some effect, is a critical next step. tandfonline.comnih.gov
Mechanism of Action in Cancer: If anticancer activity is observed, studies should aim to determine the underlying mechanism. This could involve investigating its ability to induce apoptosis, inhibit cell proliferation, or act as a PDE3A modulator in a similar fashion to Anagrelide. tandfonline.comresearchgate.net
Anti-inflammatory and Immunomodulatory Effects: Given the role of platelets in inflammation and immune response, exploring whether this compound possesses anti-inflammatory or immunomodulatory properties is a logical extension of its known biological context.
Advanced Methodologies for Studying Metabolite-Specific Pharmacodynamics
Advanced methodologies will be crucial to dissect these metabolite-specific effects:
Stable Isotope Labeling: Utilizing stable isotope-labeled this compound in pharmacokinetic and pharmacodynamic studies will allow for precise tracking of its distribution, metabolism, and target engagement without interference from the parent drug or other metabolites.
Systems Pharmacology Modeling: Developing sophisticated computational models that integrate pharmacokinetic data of Anagrelide and its metabolites with their pharmacodynamic effects on platelet production can help to simulate and predict the specific contribution of this compound.
High-Content Imaging and Single-Cell Analysis: These techniques can provide detailed, quantitative data on the effects of this compound on individual cells within a heterogeneous population, such as bone marrow, offering a granular view of its impact on megakaryopoiesis and other cellular processes.
Q & A
Basic Research Questions
Q. How can researchers establish the pharmacological profile of Dechloro Anagrelide in preclinical studies?
- Methodology : Begin with in vitro assays (e.g., platelet aggregation inhibition assays) to quantify potency, followed by in vivo pharmacokinetic studies in rodent models to assess absorption, distribution, and metabolism. Use HPLC-MS for quantification and validate results against established protocols .
- Key Considerations : Ensure dose-response curves are statistically robust (n ≥ 6 per group) and include positive controls (e.g., Anagrelide) to benchmark activity .
Q. What experimental design principles apply to studying this compound’s metabolic stability?
- Methodology : Employ liver microsomal assays (human/rat) with NADPH cofactors to measure metabolic half-life. Use LC-MS/MS to identify major metabolites and compare degradation pathways to parent compounds. Replicate experiments across three independent batches to address inter-assay variability .
- Data Interpretation : Apply Michaelis-Menten kinetics for enzyme affinity calculations and report confidence intervals for degradation rates .
Q. How to conduct a systematic literature review on this compound’s structure-activity relationships (SAR)?
- Methodology : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "SAR" OR "analog synthesis") to retrieve primary studies. Screen abstracts for relevance, exclude non-peer-reviewed sources, and synthesize findings using a PRISMA flowchart .
- Critical Analysis : Highlight contradictions in reported IC50 values and propose hypotheses (e.g., assay variability, solvent effects) .
Advanced Research Questions
Q. How to resolve contradictions in reported mechanisms of action for this compound across studies?
- Methodology : Perform orthogonal validation experiments (e.g., CRISPR-edited cell lines to isolate target pathways) and meta-analyze historical data. Use funnel plots to assess publication bias and multivariate regression to identify confounding variables (e.g., cell type, incubation time) .
- Case Study : Compare phosphodiesterase inhibition data from endothelial vs. megakaryocyte models to contextualize tissue-specific effects .
Q. What strategies optimize this compound’s selectivity in kinase inhibition assays?
- Methodology : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target interactions. Apply computational docking (AutoDock Vina) to refine binding site predictions and guide structural modifications. Validate selectivity ratios (IC50 target/IC50 off-target) with dose-escalation studies .
- Innovation : Incorporate molecular dynamics simulations to predict conformational changes affecting binding affinity .
Q. How to design a longitudinal study evaluating this compound’s chronic toxicity?
- Methodology : Use staggered cohort designs in rodent models, with endpoints including hematological parameters, organ histopathology, and cytokine profiling. Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-dependent risks .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting and include sham controls to isolate compound-specific effects .
Q. What computational approaches validate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Methodology : Integrate physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) with in silico PD simulations (Monolix Suite). Calibrate models using in vivo plasma concentration-time curves and bootstrap resampling to quantify uncertainty .
- Data Synthesis : Compare simulated vs. empirical AUC/MIC ratios to refine bioavailability predictions .
Contradiction Analysis & Synthesis
Q. How to reconcile discrepancies in this compound’s reported bioavailability across species?
- Methodology : Conduct cross-species comparative studies (rodent, canine, primate) with standardized dosing. Use mixed-effects models to account for interspecies variability in CYP450 metabolism. Publish raw datasets to enable meta-analyses .
- Hypothesis Testing : Explore species-specific differences in plasma protein binding using equilibrium dialysis .
Q. What frameworks guide the integration of multi-omics data in this compound research?
- Methodology : Apply systems pharmacology pipelines (e.g., transcriptomics + proteomics) to map compound-target networks. Use STRING or KEGG databases to annotate pathways and prioritize candidates for functional validation .
- Critical Evaluation : Address batch effects in omics datasets via ComBat normalization and report false discovery rates (FDR) for differentially expressed genes .
Methodological Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
